Cas no 55110-99-1 (2-(4-bromophenyl)aminoethan-1-ol)

2-(4-Bromophenyl)aminoethan-1-ol is a brominated aromatic compound featuring both an amino and a hydroxyl functional group, making it a versatile intermediate in organic synthesis. Its structure allows for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. The presence of the 4-bromophenyl moiety enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the ethanolamine backbone offers potential for solubility modifications or chelation properties. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced polarity and structural flexibility. High purity grades ensure consistent performance in research and industrial processes.
2-(4-bromophenyl)aminoethan-1-ol structure
55110-99-1 structure
Product Name:2-(4-bromophenyl)aminoethan-1-ol
CAS No:55110-99-1
MF:C8H10BrNO
MW:216.07510137558
CID:3427067
PubChem ID:12697788
Update Time:2025-10-29

2-(4-bromophenyl)aminoethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • ETHANOL, 2-[(4-BROMOPHENYL)AMINO]-
    • 2-[(4-bromophenyl)amino]ethan-1-ol
    • N-beta-hydroxyethyl-p-bromoaniline
    • Z335275406
    • 2-((4-Bromophenyl)amino)ethan-1-ol
    • AKOS000254203
    • A1-87548
    • 2-(4-bromo-phenylamino)-ethanol
    • 879-099-5
    • 2-(4-Bromoanilino)ethanol
    • SCHEMBL3041532
    • FCA11099
    • DB-121901
    • 55110-99-1
    • EN300-106670
    • 2-((4-Bromophenyl)amino)ethanol
    • GYWMAZOWKOVMKS-UHFFFAOYSA-N
    • G40480
    • CS-0231019
    • 2-(4-bromophenyl)aminoethan-1-ol
    • Inchi: 1S/C8H10BrNO/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6H2
    • InChI Key: GYWMAZOWKOVMKS-UHFFFAOYSA-N
    • SMILES: C1(=CC=C(C=C1)Br)NCCO

Computed Properties

  • Exact Mass: 214.99458Da
  • Monoisotopic Mass: 214.99458Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 32.3Ų

2-(4-bromophenyl)aminoethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B804318-25mg
2-[(4-bromophenyl)amino]ethan-1-ol
55110-99-1
25mg
$ 70.00 2022-06-06
TRC
B804318-50mg
2-[(4-bromophenyl)amino]ethan-1-ol
55110-99-1
50mg
$ 95.00 2022-06-06
TRC
B804318-250mg
2-[(4-bromophenyl)amino]ethan-1-ol
55110-99-1
250mg
$ 340.00 2022-06-06
Enamine
EN300-106670-0.05g
2-[(4-bromophenyl)amino]ethan-1-ol
55110-99-1 94%
0.05g
$76.0 2023-10-28
Enamine
EN300-106670-0.1g
2-[(4-bromophenyl)amino]ethan-1-ol
55110-99-1 94%
0.1g
$113.0 2023-10-28
Enamine
EN300-106670-0.25g
2-[(4-bromophenyl)amino]ethan-1-ol
55110-99-1 94%
0.25g
$162.0 2023-10-28
Enamine
EN300-106670-0.5g
2-[(4-bromophenyl)amino]ethan-1-ol
55110-99-1 94%
0.5g
$310.0 2023-10-28
Enamine
EN300-106670-1.0g
2-[(4-bromophenyl)amino]ethan-1-ol
55110-99-1 94%
1g
$414.0 2023-05-03
Enamine
EN300-106670-2.5g
2-[(4-bromophenyl)amino]ethan-1-ol
55110-99-1 94%
2.5g
$810.0 2023-10-28
Enamine
EN300-106670-5.0g
2-[(4-bromophenyl)amino]ethan-1-ol
55110-99-1 94%
5g
$1199.0 2023-05-03

Additional information on 2-(4-bromophenyl)aminoethan-1-ol

Professional Introduction to 2-(4-bromophenyl)aminoethan-1-ol (CAS No. 55110-99-1)

2-(4-bromophenyl)aminoethan-1-ol, chemically known by its CAS number 55110-99-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a bromophenyl group and an aminoethanol backbone, has garnered considerable attention due to its versatile applications in drug development and molecular research.

The structural motif of 2-(4-bromophenyl)aminoethan-1-ol consists of a phenyl ring substituted with a bromine atom at the para position, connected to an amine-substituted ethylene glycol derivative. This configuration imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both the bromine atom and the hydroxyl group on the same molecule allows for diverse functionalization pathways, enabling chemists to tailor its reactivity for specific synthetic targets.

In recent years, the pharmaceutical industry has shown increasing interest in compounds containing the bromophenyl moiety. This interest stems from the bromine atom's ability to participate in various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules. Furthermore, the amine and hydroxyl groups provide additional sites for further derivatization, making 2-(4-bromophenyl)aminoethan-1-ol a versatile building block for drug discovery.

One of the most compelling applications of 2-(4-bromophenyl)aminoethan-1-ol is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating this compound into drug candidates, researchers can develop molecules that selectively inhibit specific kinases, thereby addressing unmet medical needs. The bromophenyl group serves as a handle for further chemical modifications, allowing for the optimization of binding affinity and selectivity.

Recent studies have also highlighted the utility of 2-(4-bromophenyl)aminoethan-1-ol in the development of central nervous system (CNS) drugs. The pharmacokinetic properties of compounds containing this scaffold have been investigated for their potential to cross the blood-brain barrier. This is particularly important for treating neurological disorders such as Alzheimer's disease and Parkinson's disease, where targeting specific brain regions is essential. The hydroxyl group in 2-(4-bromophenyl)aminoethan-1-ol can be exploited to modify solubility and metabolic stability, enhancing its suitability for CNS applications.

The compound's role in medicinal chemistry extends beyond kinase inhibitors and CNS drugs. It has been employed in the synthesis of antiviral agents, where its structural features contribute to inhibiting viral proteases and polymerases. The bromine atom facilitates cross-coupling reactions that introduce aryl groups adjacent to critical functional sites, improving drug efficacy. Additionally, the amine functionality allows for the formation of hydrogen bonds with biological targets, enhancing binding interactions.

The synthetic methodologies involving 2-(4-bromophenyl)aminoethan-1-ol have seen significant advancements due to its reactivity. Researchers have developed novel catalytic systems that enhance the efficiency of transformations involving this compound. For instance, palladium-catalyzed cross-coupling reactions have been optimized to minimize side products and improve yields. These advancements not only streamline the synthesis but also make it more scalable for industrial applications.

In conclusion, 2-(4-bromophenyl)aminoethan-1-ol (CAS No. 55110-99-1) is a multifaceted compound with broad applications in pharmaceutical research and drug development. Its unique structural features enable diverse synthetic pathways, making it an indispensable tool for medicinal chemists. As research continues to uncover new therapeutic targets and challenges, compounds like 2-(4-bromophenyl)aminoethan-1-ol will remain at the forefront of innovation in chemical biology and drug discovery.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent